4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. The structure incorporates a piperidine ring, which is a common scaffold in pharmacology, along with an oxadiazole moiety that may contribute to its biological properties. The oxan group further adds to the complexity and potential reactivity of the compound.
4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can be classified as a heterocyclic organic compound. It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and incorporates an oxadiazole ring, a five-membered ring containing two nitrogen atoms. This classification places it within the broader category of nitrogen-containing heterocycles, which are often biologically active.
The synthesis of 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves multi-step organic reactions. A common approach begins with the formation of the oxadiazole ring through the condensation of appropriate carboxylic acids and hydrazines or amidines.
Methods:
Technical Details: The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the desired compound.
The molecular structure of 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can be represented as follows:
Structure:
The compound features:
The chemical reactivity of 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can be explored through various reactions typical for both piperidines and oxadiazoles.
Reactions:
Technical Details: Reaction mechanisms typically involve electron-pair donation from nucleophilic sites on the molecule, leading to various derivatives that can be further explored for biological activity.
The mechanism of action for 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is not fully elucidated but likely involves interactions at biological targets such as receptors or enzymes.
Process:
Quantitative structure–activity relationship studies may provide insights into how structural variations affect biological activity.
Relevant data from spectral analyses (e.g., nuclear magnetic resonance spectroscopy) confirm structural integrity post-synthesis .
The potential applications of 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine are primarily in medicinal chemistry and drug development:
The strategic integration of piperidine and 1,2,4-oxadiazole motifs originates from early 2000s medicinal chemistry programs targeting central nervous system (CNS) and metabolic disorders. Piperidine’s prevalence in bioactive molecules (e.g., alkaloids, receptor modulators) stems from its favorable physicochemical properties, including basicity (pKa ~10) and membrane permeability. Concurrently, 1,2,4-oxadiazoles emerged as bioisosteres for ester and amide functionalities, offering enhanced metabolic stability and π-stacking capabilities [1].
A pivotal advancement occurred when high-throughput screening identified ADX-47273—a 5-(piperidin-4-yl)-1,2,4-oxadiazole derivative—as a metabotropic glutamate receptor 5 (mGluR5) modulator. This scaffold was subsequently optimized for human caseinolytic protease P (HsClpP) agonism, yielding SL44 with potent activity (EC₅₀ = 1.30 μM) against hepatocellular carcinoma (HCC) cell lines [1]. The structural evolution demonstrated that:
Table 1: Evolution of Key Oxadiazole-Piperidine Therapeutics
Compound | Target | Therapeutic Application | Structural Feature |
---|---|---|---|
ADX-47273 | mGluR5 | Neurological disorders | 5-(Piperidin-4-yl)-1,2,4-oxadiazole core |
SL44 | HsClpP | Hepatocellular carcinoma | 3-(Fluorophenyl)oxadiazole substitution |
EVT-13358048* | Undisclosed | Preclinical screening | 3-(Oxan-4-yl)oxadiazole substitution |
*EVT-13358048 denotes 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine [2]
The 3-(oxan-4-yl) substitution on the 1,2,4-oxadiazole ring confers distinct advantages over aromatic or aliphatic groups:
Stereoelectronic Modulation: The tetrahydropyran ring adopts a chair conformation, positioning its oxygen atom axial or equatorial to influence dipole moment (experimentally ~2.5 Debye). This oxygen serves as a hydrogen bond acceptor, enhancing target engagement, as validated in quantum mechanical calculations of analogous HsClpP agonists [1] [2].
Improved Solubility: Compared to phenyl-substituted analogs, the oxan-4-yl group increases aqueous solubility by ~3-fold (log P reduction of 0.8 units). This arises from the oxygen’s hydration potential, critical for systemic bioavailability [4].
Metabolic Resistance: Tetrahydro-2H-pyran resists CYP450-mediated oxidation more effectively than cyclohexyl, as the ring oxygen reduces electron density at adjacent carbons. Mass spectrometry studies of hepatic microsomal incubations show 85% parent compound remaining after 60 minutes [2].
The 1,2,4-oxadiazole core itself contributes:
Table 2: Molecular Properties of 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Property | Value/Description | Method |
---|---|---|
Molecular Weight | 251.32 g/mol | Calculated |
Hydrogen Bond Acceptors | 5 (Oxadiazole N,O; oxan O; piperidine N) | Canonical SMILES analysis |
Hydrogen Bond Donors | 1 (Piperidine NH) | Canonical SMILES analysis |
Rotatable Bonds | 4 (Oxan C-O; oxadiazole C-C; linker CH₂; piperidine) | X-ray crystallography analogs |
Polar Surface Area | 55.2 Ų | Computational modeling |
log P (Experimental) | 1.8 ± 0.2 | Reversed-phase HPLC |
Synthesis employs convergent strategies:
The scaffold’s modularity enables target-specific optimization across disease domains:
Oncology Applications: Analogous 5-(piperidin-4-yl)-1,2,4-oxadiazoles demonstrate potent HsClpP agonism, inducing degradation of respiratory chain complexes (NDUFB8, SDHB) in HCC cells. This mitochondrial proteolysis triggers caspase-9-mediated apoptosis. The oxan-4-yl variant’s enhanced solubility may improve tumor penetration versus lipophilic analogs [1] [9].
Kinase Inhibition: Patent literature (WO2021013864A1, US9156845B2) discloses structurally similar oxadiazole-piperidines as kinase inhibitors (Syk, LRRK2). The oxan-4-yl oxygen potentially forms hydrogen bonds with kinase hinge region residues (e.g., Glu, Asp), augmenting affinity and selectivity [5] [6].
GPCR Modulation: In WO2016160938A1, N-(thiazol-2-yl)carboxamides with piperidine-oxadiazole cores act as TRPV3 antagonists. The basic piperidine nitrogen and oxadiazole dipole may facilitate ion channel interactions, while oxan-4-yl modulates CNS exposure [8].
The methylene linker (-CH₂-) between oxadiazole and piperidine permits free rotation, enabling:
Computational Insights: Docking simulations (Glide, SP precision) predict the protonated piperidine nitrogen forms salt bridges with Glu/Asp residues in HsClpP (distance: 2.7–3.1 Å), while oxadiazole engages via H-bonds with Ser/Thr side chains. The oxan-4-yl group occupies a hydrophobic subpocket, increasing binding energy by -2.3 kcal/mol versus des-oxan analogs [1] [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9